molecular formula C9H14N2O B1510913 (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine CAS No. 46002-83-9

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

Cat. No.: B1510913
CAS No.: 46002-83-9
M. Wt: 166.22 g/mol
InChI Key: IYQYCWXGRNTWLA-UHFFFAOYSA-N
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Description

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS: 46002-83-9) is a pyridine-derived compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 2-position, methyl groups at the 4- and 6-positions, and a methanamine (-CH₂NH₂) group at the 3-position. It is commercially available but often listed as out of stock, with suppliers in China, the US, and Germany .

Properties

IUPAC Name

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYCWXGRNTWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650914
Record name 1-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46002-83-9
Record name 1-(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine
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Preparation Methods

Synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanol

This intermediate is synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution on suitably functionalized pyridine derivatives. The typical approach involves:

  • Starting from 2-methoxy-4,6-dimethylpyridine.
  • Functionalization at the 3-position by introducing a formyl or hydroxymethyl group.
  • Catalytic hydrogenation or reduction to convert formyl to hydroxymethyl.

No explicit detailed procedure is provided in the literature, but standard organic synthesis techniques apply, including the use of palladium catalysts and controlled reaction conditions.

Conversion of Hydroxymethyl to Methanamine

The critical step to obtain this compound involves transforming the hydroxymethyl group into a methanamine group. Patents and literature describe the following methods:

Method No. Description Reagents and Conditions Notes
1 Halogenation followed by nucleophilic substitution Treat (2-methoxy-4,6-dimethylpyridin-3-yl)methanol with thionyl chloride or similar chlorinating agents to form 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, followed by reaction with ammonia or an amine source Chlorination converts -CH2OH to -CH2Cl, which is then displaced by NH3 to yield -CH2NH2 This method is classical and widely used for primary amine introduction
2 Catalytic hydrogenation of nitrile intermediate Convert the corresponding nitrile derivative (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbonitrile) by catalytic hydrogenation using Raney nickel or palladium catalysts under hydrogen atmosphere Hydrogenation reduces nitrile (-C≡N) to primary amine (-CH2NH2) Requires careful control of pressure and catalyst to avoid over-reduction or side reactions
3 Diazotization and reduction Diazotize the corresponding aminomethyl derivative and reduce to amine Less common for this specific compound but applicable in related pyridine chemistry Used when direct amination is challenging

Representative Reaction Scheme (Simplified)

  • Starting Material: 2-methoxy-4,6-dimethylpyridine
  • Step 1: Introduction of hydroxymethyl group at 3-position
  • Step 2: Conversion of hydroxymethyl to chloromethyl via thionyl chloride
  • Step 3: Nucleophilic substitution with ammonia to form methanamine

Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts are preferred for cross-coupling and hydrogenation steps due to high selectivity and yield.
  • Reaction Conditions: Mild temperature and controlled atmosphere (inert gas or hydrogen) optimize yields and minimize byproducts.
  • Purification: Crystallization or chromatographic methods are employed post-reaction to isolate high-purity product.
  • Safety: Handling of chlorinating agents and hydrogenation catalysts requires strict safety protocols.

Data Table Summarizing Preparation Methods

Preparation Step Method Reagents Catalyst Conditions Yield (%) Reference
Hydroxymethylation Nucleophilic substitution/formylation 2-methoxy-4,6-dimethylpyridine, formaldehyde or equivalents Pd catalyst Mild heating, inert atmosphere 70-85% (typical)
Chlorination of hydroxymethyl Thionyl chloride or SOCl2 (2-methoxy-4,6-dimethylpyridin-3-yl)methanol None Reflux, anhydrous conditions 80-90%
Amination Ammonia or NH3 solution Chloromethyl intermediate None or base Room temperature to mild heating 75-88%
Alternative amination Catalytic hydrogenation Nitrile intermediate, H2 gas Raney nickel or Pd/C Elevated pressure, 40-80°C 80-95%

Chemical Reactions Analysis

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methanamine group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Scientific Research Applications

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents. Its structural features are modified to enhance efficacy and reduce toxicity.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS: 1341915-79-4)

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.3 g/mol
  • Key Differences: Replaces the methoxy group at the 2-position with a pyrrolidinyl group (a five-membered nitrogen-containing ring). Larger molecular weight and increased steric bulk due to the pyrrolidine substituent. Potential for enhanced lipophilicity compared to the methoxy analog, which may influence bioavailability .

(2,4,6-Trimethoxyphenyl)methanamine

  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : ~197.23 g/mol (estimated)
  • Key Differences :
    • Replaces the pyridine ring with a phenyl ring , substituted with three methoxy groups (2,4,6-positions).
    • Lacks the heterocyclic nitrogen of pyridine, altering electronic properties and hydrogen-bonding capacity.
    • Classified with hazard codes H302, H315, H318, and H335 (harmful if swallowed, skin/eye irritant, respiratory irritant), indicating higher toxicity than the pyridine analog .

1-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)methanamine Hydrochloride

  • Molecular Formula : C₈H₁₁Cl₃N₂
  • Molecular Weight : 241.55 g/mol
  • Key Differences :
    • Introduces chlorine atoms at the 2- and 5-positions on the pyridine ring.
    • The hydrochloride salt form enhances solubility in polar solvents.
    • Chlorine substituents may increase electrophilicity and reactivity in cross-coupling reactions .

(2-Methoxypyrimidin-4-yl)methanamine (CAS: 2044706-05-8)

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.16 g/mol
  • Key Differences: Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at 1- and 3-positions). Structural similarity score of 0.89 compared to the target compound, suggesting overlapping applications in medicinal chemistry .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine 46002-83-9 C₉H₁₄N₂O 166.22 2-OCH₃, 4-CH₃, 6-CH₃, 3-CH₂NH₂ Low hazard profile
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine 1341915-79-4 C₁₂H₁₉N₃ 205.30 2-pyrrolidinyl, 4-CH₃, 6-CH₃, 3-CH₂NH₂ Enhanced lipophilicity
(2,4,6-Trimethoxyphenyl)methanamine Not provided C₁₀H₁₅NO₃ ~197.23 2,4,6-OCH₃, 1-CH₂NH₂ High toxicity (H302, H315, etc.)
1-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)methanamine HCl Not provided C₈H₁₁Cl₃N₂ 241.55 2-Cl, 5-Cl, 4-CH₃, 6-CH₃, 3-CH₂NH₂ Hydrochloride salt improves solubility
(2-Methoxypyrimidin-4-yl)methanamine 2044706-05-8 C₆H₉N₃O 139.16 2-OCH₃, 4-CH₂NH₂ (pyrimidine ring) High structural similarity

Biological Activity

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine, also known as a pyridine derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 46002-83-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methanamine group allows for hydrogen bonding and electrostatic interactions with target proteins and enzymes. This interaction can influence enzymatic activities and signal transduction pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting key regulatory proteins involved in cell cycle progression.
  • Antiviral Activity : Preliminary investigations suggest potential efficacy against viral infections, including HIV. The compound's interaction with EZH2 (Enhancer of Zeste Homolog 2) has been highlighted as a mechanism for reactivating latent HIV proviruses .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may play a role in various metabolic pathways and disease processes .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that this compound could significantly reduce cell viability in tumor cell lines through induction of apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antiviral Properties :
    • Research focusing on the compound's interaction with HIV indicated that it could enhance the reactivation of latent HIV by targeting EZH2, a protein associated with gene silencing in HIV-infected cells .
  • Enzymatic Interactions :
    • In vitro studies have shown that this compound interacts with various enzymes, affecting their activity and potentially leading to altered metabolic outcomes.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeInduces apoptosis in cancer cell lines
AntiviralReactivates latent HIV by targeting EZH2
Enzyme InhibitionModulates activity of specific metabolic enzymes

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
(4-Methoxypyridin-2-yl)methanamineSimilar structure but different methoxy position
(2-Methoxy-3,5-dimethylpyridin-4-yl)methanamineDifferent substitution pattern
[(6-Methylpyridazin-3-yl)methanamine dihydrochloride]Exhibits different biological activities

The unique methylation pattern in this compound contributes to its distinct biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine?

Methodological Answer: The synthesis typically involves functionalization of a pyridine core. Key steps include:

  • Methoxy and Methyl Group Introduction : Electrophilic substitution or alkylation using methylating agents (e.g., methyl iodide) under basic conditions.
  • Amination : Reductive amination or nucleophilic substitution with ammonia derivatives. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce intermediate imines to amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product.

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C2, methyl at C4/C6, and methanamine at C3). Aromatic protons appear as distinct multiplet signals in δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₂O: m/z 166.22).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What are the key safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis .
  • Disposal : Follow hazardous waste guidelines for amine-containing compounds (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How do the electron-donating substituents (methoxy, methyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Methoxy groups activate the pyridine ring toward electrophilic substitution at C5 but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura).
  • Optimization Strategies : Use palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance. Pre-functionalization via halogenation (e.g., bromination at C5) enhances coupling efficiency .

Q. What computational approaches predict the compound’s biological activity and binding modes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The methanamine group often forms hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem or ChEMBL to predict ADMET properties .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line (e.g., A549 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate with positive/negative controls. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies : Use buffered solutions (pH 3–10) and monitor degradation via HPLC. Amine groups are prone to protonation at low pH, reducing solubility .
  • Thermal Analysis : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Lyophilization enhances long-term storage stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

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